![molecular formula C14H12ClNO2 B5595411 2-[(4-chlorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5595411.png)

2-[(4-chlorobenzyl)oxy]benzaldehyde oxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzaldehyde oximes, including derivatives similar to 2-[(4-chlorobenzyl)oxy]benzaldehyde oxime, typically involves photosensitized reactions or catalytic processes. For instance, photosensitized reactions of benzaldehyde oximes with electron-transfer mechanisms have been studied, showing the formation of aldehydes and nitriles under specific conditions (de Lijser et al., 2006). Additionally, aerobic oxidation of oximes to carbonyl compounds has been catalyzed by metalloporphyrins, demonstrating efficient oxidative deoximation reactions (Zhou, Yuan, & Ji, 2010).

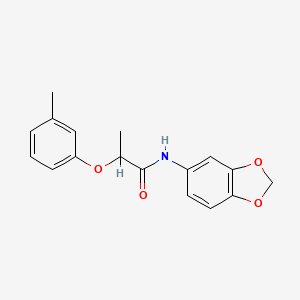

Molecular Structure Analysis

The molecular structure of benzaldehyde oximes, including 2-[(4-chlorobenzyl)oxy]benzaldehyde oxime, can be characterized by spectroscopic methods. Studies have reported the conformational, spectroscopic, and optical properties of benzaldehyde oxime derivatives, highlighting the influence of substituents on molecular stability and reactivity (Kaya, Kucuk, & Kaya, 2018).

Chemical Reactions and Properties

Benzaldehyde oximes undergo various chemical reactions, such as oxidation and deoximation, influenced by their molecular structure and the presence of substituents. For example, the aerobic oxidation of oximes to carbonyl compounds in the presence of benzaldehyde has been shown to be highly efficient, with metalloporphyrins as catalysts (Zhou, Yuan, & Ji, 2010).

Physical Properties Analysis

The physical properties of benzaldehyde oximes, including melting points, solubility, and crystal structure, can be significantly affected by the nature of substituents attached to the benzene ring. X-ray crystallography and spectroscopic techniques are commonly used to elucidate the crystal structures and assess the stability of these compounds through intra- and intermolecular hydrogen bonding (Bendre, Butcher, & Kuwar, 2005).

Chemical Properties Analysis

The chemical properties of 2-[(4-chlorobenzyl)oxy]benzaldehyde oxime, such as reactivity towards nucleophiles, electrophiles, and oxidizing agents, are influenced by the oxime group and the electron-withdrawing effect of the chlorobenzyl substituent. Studies on similar compounds have demonstrated their potential in various organic reactions and as intermediates in the synthesis of biologically active molecules (Sepay & Dey, 2014).

Safety and Hazards

The compound “2-[(4-chlorobenzyl)oxy]benzaldehyde” is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

特性

IUPAC Name |

(NE)-N-[[2-[(4-chlorophenyl)methoxy]phenyl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2/c15-13-7-5-11(6-8-13)10-18-14-4-2-1-3-12(14)9-16-17/h1-9,17H,10H2/b16-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEIUYVSVIFBNHQ-CXUHLZMHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NO)OCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/O)OCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(dimethylamino)-2-(2-methylphenyl)ethyl]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5595340.png)

![1-(cis-4-aminocyclohexyl)-N-methyl-N-{2-[(4-methylphenyl)thio]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5595356.png)

![6-(2,5-dimethyl-3-furyl)-7-methyl-2-[(4-methylpiperazin-1-yl)carbonyl]imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B5595357.png)

![4-[3-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)phenyl]-2-methylbut-3-yn-2-ol](/img/structure/B5595361.png)

![4-[(2-chloro-5-nitrobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5595377.png)

![4-({[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5595381.png)

![1-{[3-cyclopropyl-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]methyl}-4-phenylpiperidine](/img/structure/B5595385.png)

![N-(2-methoxyphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5595392.png)

![N-{[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonyl}benzamide](/img/structure/B5595400.png)

![N,N-diethyl-2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B5595407.png)

![4-[(2,4-dichlorophenoxy)acetyl]morpholine](/img/structure/B5595419.png)